(S)-Bopindolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

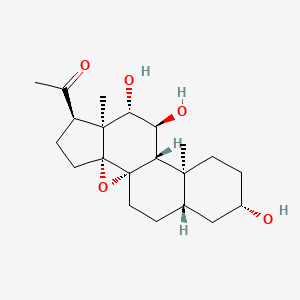

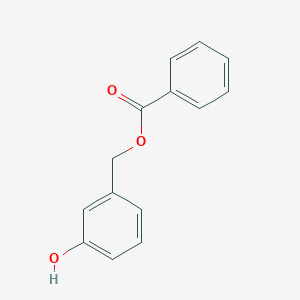

(S)-bopindolol is a 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate that has S-configuration. It is an enantiomer of a (R)-bopindolol.

科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties

Bopindolol is known for its pharmacodynamic and pharmacokinetic properties. It acts as a nonselective beta-adrenoceptor antagonist with partial agonist activity and is primarily utilized in treating hypertension. The drug undergoes rapid metabolism to form an active hydrolyzed version, which sustains its antihypertensive effects for over 24 hours after once-daily dosing. Its efficacy is comparable to other beta-blockers like propranolol and metoprolol in treating mild to moderate hypertension (Harron, Goa, & Langtry, 1991).

Clinical Pharmacology in Hypertension

In a study exploring the acute and long-term hemodynamic and hormonal effects of bopindolol in hypertensive subjects, it was observed that bopindolol initially reduced cardiac output and heart rate. After 24 hours of administration, there was a significant reduction in mean arterial pressure and systemic vascular resistance. These results demonstrate bopindolol's effectiveness in hypertension management (Meiracker, Man in 't Veld, Ritsema van Eck, Boomsma, Derkx, Mulder, & Schalekamp, 1987).

Pharmacological Experiments in Healthy Volunteers

Bopindolol's potency was examined in healthy volunteers where it was found to be significantly more potent than pindolol in reducing isoprenaline-induced and exercise-induced tachycardia. The study confirmed bopindolol's long duration of action in humans, with significant effects persisting for up to 48 hours post-administration (Aellig, 1985).

Unique Pharmacological Properties

Bopindolol has several unique pharmacological properties, including sustained blockade of beta 1- and beta 2-adrenoceptors, intrinsic sympathomimetic actions, inhibition of renin secretion, and interaction with 5-HT receptors. These properties make bopindolol potentially beneficial in treating cardiovascular diseases (Nagatomo, Hosohata, Ohnuki, Nakamura, Hattori, Suzuki, & Ishiguro, 2006).

Effect on Plasma Lipid Fractions

In research focusing on the impact of bopindolol on plasma lipid fractions in hypertensive patients, it was found that bopindolol did not cause significant changes in total cholesterol, LDL cholesterol, and HDL cholesterol. This lack of negative impact on HDL cholesterol could be seen as a potential advantage (van Brummelen, Bolli, Koolen, Staehelin, & Bühler, 1984).

特性

CAS番号 |

62697-41-0 |

|---|---|

分子式 |

C23H28N2O3 |

分子量 |

380.5 g/mol |

IUPAC名 |

[(2S)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m0/s1 |

InChIキー |

UUOJIACWOAYWEZ-SFHVURJKSA-N |

異性体SMILES |

CC1=CC2=C(N1)C=CC=C2OC[C@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

正規SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

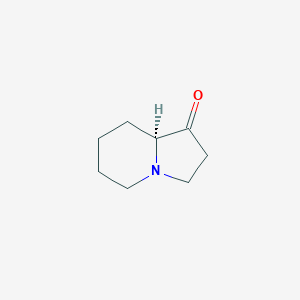

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

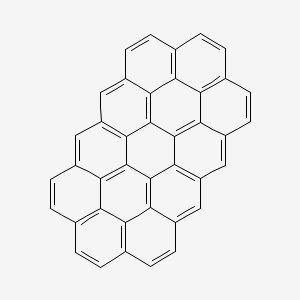

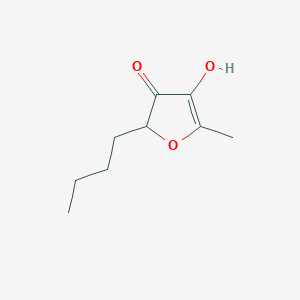

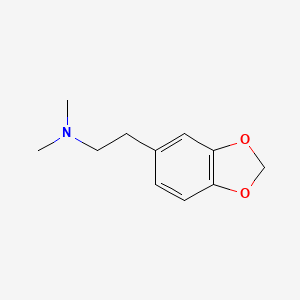

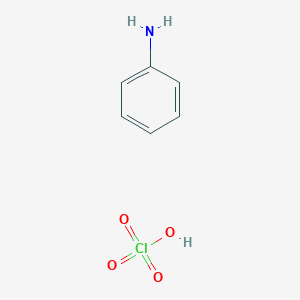

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxybenzo[b]thiophene](/img/structure/B1252323.png)

![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)

![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)

![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)

![({4-[(2S,3R)-2-({[(3R,3AS,6AR)-Hexahydrofuro[2,3-B]furan-3-yloxy]carbonyl}amino)-3-hydroxy-4-{isobutyl[(4-methoxyphenyl)sulfonyl]amino}butyl]phenoxy}methyl)phosphonic acid](/img/structure/B1252338.png)